molecular formula C18H15NO3S B2588593 Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-09-8

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2588593
CAS No.: 477490-09-8
M. Wt: 325.38
InChI Key: AFGZXDUFTDGNGQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl ester at position 2 and a 3-methylbenzamido substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly in kinase inhibition and antibacterial applications. The 3-methylbenzamido group contributes to hydrogen bonding and hydrophobic interactions, while the ester moiety enhances solubility and metabolic stability .

Properties

IUPAC Name

methyl 3-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-11-6-5-7-12(10-11)17(20)19-15-13-8-3-4-9-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGZXDUFTDGNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 3-methylbenzoic acid with benzo[b]thiophene-2-carboxylic acid. The reaction is carried out under basic conditions using reagents such as sodium bicarbonate and chloroform . Another method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiophenes .

Scientific Research Applications

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations at Position 3

The position 3 substituent significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Position 3 Substituent Key Properties/Biological Activity References
Methyl 3-methylbenzo[b]thiophene-2-carboxylate Methyl group Simpler structure; lower polarity; used as intermediate in synthesis of bioactive derivatives.
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate Chlorine atom Electron-withdrawing effect; may enhance metabolic stability.
Methyl 3-aminobenzo[b]thiophene-2-carboxylate Amino group Versatile intermediate for further functionalization (e.g., amide coupling).
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Benzoylamino + imidazole Dual substituents enhance enzyme inhibition (e.g., SARS-CoV-2 MPRO).
Target Compound 3-Methylbenzamido Balanced hydrophobicity and hydrogen bonding; potential antibacterial/kinase inhibition.

Key Observations :

  • The 3-methylbenzamido group in the target compound offers a balance between hydrophobicity (methyl group) and hydrogen bonding (amide NH and carbonyl), making it suitable for interactions with enzyme active sites .
  • Imidazole-containing analogs () show enhanced inhibition of viral proteases, suggesting that bulkier substituents improve target engagement.

Substituent Variations at Position 2

The methyl ester at position 2 is critical for solubility and synthetic versatility. Notable analogs include:

Compound Name Position 2 Substituent Impact on Properties References
Benzo[b]thiophene-2-carboxanilide derivatives Anilide group Increased hydrogen bonding; reduced metabolic clearance.
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate Trifluoromethyl ester Enhanced lipophilicity and metabolic resistance.
Target Compound Methyl ester Moderate solubility; amenable to hydrolysis for prodrug strategies.

Key Observations :

  • Anilide derivatives () exhibit stronger target binding but poorer solubility compared to methyl esters.
  • Trifluoromethyl esters () improve membrane permeability but may introduce toxicity concerns.

Physicochemical and Spectral Properties

  • Melting Point : The target compound likely has a melting point >200°C due to hydrogen bonding from the amide (cf. compound 2 in : 223–226°C) .
  • IR Spectroscopy : Expected peaks include C=O stretches (ester: ~1710 cm⁻¹; amide: ~1650 cm⁻¹) and NH stretch (~3300 cm⁻¹) .
  • 1H NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and 3-methylbenzamido CH3 (δ 2.3–2.5 ppm) .

Biological Activity

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research findings.

IUPAC Name: Methyl 3-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Molecular Formula: C18H15NO3S
Molecular Weight: 341.38 g/mol

The synthesis typically involves the condensation of 3-methylbenzoic acid with benzo[b]thiophene-2-carboxylic acid under basic conditions, utilizing reagents like sodium bicarbonate and chloroform. The compound serves as a building block for more complex heterocyclic compounds and is also utilized in the study of enzyme inhibitors and receptor antagonists.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, effectively blocking their activity.
  • Receptor Antagonism: It acts as a receptor antagonist, preventing the binding of natural ligands, which modulates cellular signaling pathways.

These mechanisms make it a potential candidate for drug development targeting various diseases.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil .
  • Anti-inflammatory Effects: The compound has been noted for its ability to reduce inflammation markers, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties: Benzothiophene derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation in MCF-7 cells
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against bacterial strains

Case Study: Anticancer Efficacy

In a study published in MDPI, this compound was tested against human breast cancer cell lines. The results showed that the compound significantly inhibited cell growth at micromolar concentrations, demonstrating a selective cytotoxic effect on cancerous cells compared to normal cells .

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